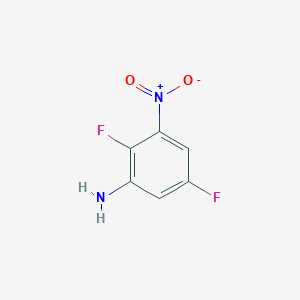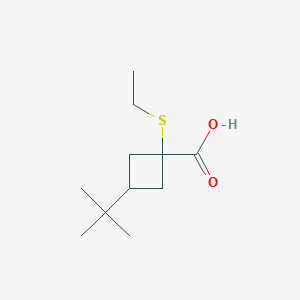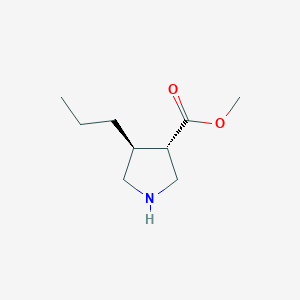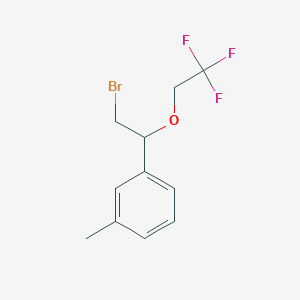
2,5-Difluoro-3-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Difluoro-3-nitroaniline is an organic compound with the molecular formula C6H4F2N2O2 It is a derivative of aniline, where two fluorine atoms are substituted at the 2nd and 5th positions, and a nitro group is substituted at the 3rd position on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-3-nitroaniline typically involves the nitration of 2,5-difluoroaniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and concentration of reactants. This ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Difluoro-3-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions. For example, reaction with sodium methoxide can replace the fluorine atoms with methoxy groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Sodium methoxide, methanol as solvent.
Major Products Formed:
Reduction: 2,5-Difluoro-3-aminoaniline.
Substitution: 2,5-Dimethoxy-3-nitroaniline.
Aplicaciones Científicas De Investigación
2,5-Difluoro-3-nitroaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 2,5-Difluoro-3-nitroaniline largely depends on its chemical structure. The nitro group is an electron-withdrawing group, which affects the electron density on the benzene ring, making it more susceptible to nucleophilic attack. The fluorine atoms also play a role in stabilizing the compound and influencing its reactivity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
- 2,4-Difluoro-3-nitroaniline
- 2,6-Difluoro-3-nitroaniline
- 3,5-Difluoro-2-nitroaniline
Comparison: 2,5-Difluoro-3-nitroaniline is unique due to the specific positioning of the fluorine atoms and the nitro group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise control over reactivity and stability is required .
Propiedades
Fórmula molecular |
C6H4F2N2O2 |
|---|---|
Peso molecular |
174.10 g/mol |
Nombre IUPAC |
2,5-difluoro-3-nitroaniline |
InChI |
InChI=1S/C6H4F2N2O2/c7-3-1-4(9)6(8)5(2-3)10(11)12/h1-2H,9H2 |
Clave InChI |
CQRZTHRFQLWFES-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1N)F)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(Thiophen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13542813.png)
![1-Azaspiro[5.5]undecane-9-carboxylicacidhydrochloride](/img/structure/B13542836.png)

![Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B13542849.png)
![4-[(1R)-1-aminoethyl]benzene-1,3-diol](/img/structure/B13542861.png)



![[2-(2-Chloro-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13542880.png)
![B-thieno[3,2-b]pyridin-2-ylboronic acid](/img/no-structure.png)

![Tert-butyl 7-(aminomethyl)-5-oxa-2,6-diazaspiro[3.4]oct-6-ene-2-carboxylate](/img/structure/B13542892.png)

